ER-Tracker Blue-White DPX

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

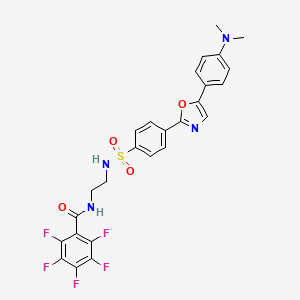

ER-Tracker Blue-White DPX dye: is a photostable probe that is highly selective for the endoplasmic reticulum in live cells. This dye is part of the Dapoxyl dye family, known for its long emission wavelengths, high extinction coefficients, high quantum yields, and large Stokes shifts . The dye is environment-sensitive, meaning its fluorescence maxima shift to longer wavelengths and its quantum yield decreases with increasing solvent polarity .

Applications De Recherche Scientifique

Chemistry: ER-Tracker Blue-White DPX dye is used in chemical research to study the properties of the endoplasmic reticulum and its interactions with various compounds .

Biology: In biological research, the dye is used for live-cell imaging to selectively stain the endoplasmic reticulum, allowing researchers to study its structure and function in real-time .

Medicine: The dye is used in medical research to investigate diseases related to endoplasmic reticulum dysfunction, such as neurodegenerative diseases and diabetes .

Industry: In industrial applications, the dye is used in the development of pharmaceuticals and other products that require detailed imaging of cellular structures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of ER-Tracker Blue-White DPX dye involves the synthesis of the Dapoxyl dye family. The dye is typically provided as a 1 millimolar stock solution in high-quality, anhydrous dimethyl sulfoxide . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of this compound dye involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The dye is packaged in vials containing 50 microliters of the stock solution, and it is stored with desiccant at temperatures below -20°C to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions: ER-Tracker Blue-White DPX dye primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution under normal usage conditions.

Common Reagents and Conditions: The dye is used in conjunction with high-quality, anhydrous dimethyl sulfoxide for preparation. For live-cell imaging, cells are stained with the dye and can be aldehyde-fixed after staining, although significant fluorescence signal may be lost .

Major Products Formed: The major product formed is the fluorescently labeled endoplasmic reticulum within live cells, which can be visualized using fluorescence microscopy .

Mécanisme D'action

ER-Tracker Blue-White DPX dye exerts its effects by selectively binding to the endoplasmic reticulum in live cells. The dye’s photostability and environment-sensitive properties allow it to emit fluorescence when excited at a specific wavelength (approximately 374 nanometers), with emission between 430 and 640 nanometers . This selective binding and fluorescence enable researchers to visualize the endoplasmic reticulum with high specificity.

Comparaison Avec Des Composés Similaires

- mFluor 540

- mFluor 510

- CytoCalcein Violet 500

- ThiolTrace Violet 500

- trFluor TB

ER-Tracker Green dye: (glibenclamide BODIPY FL)

ER-Tracker Red dye: (glibenclamide BODIPY TR)

Uniqueness: ER-Tracker Blue-White DPX dye is unique due to its long emission wavelengths, high extinction coefficients, high quantum yields, and large Stokes shifts. These properties make it highly effective for live-cell imaging of the endoplasmic reticulum, with minimal toxicity to cells at low concentrations .

Propriétés

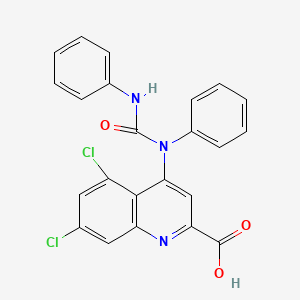

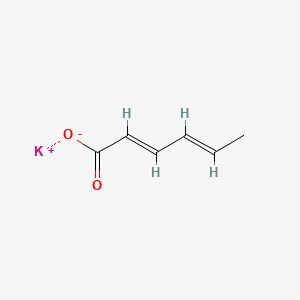

Formule moléculaire |

C26H21F5N4O4S |

|---|---|

Poids moléculaire |

580.5 g/mol |

Nom IUPAC |

N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide |

InChI |

InChI=1S/C26H21F5N4O4S/c1-35(2)16-7-3-14(4-8-16)18-13-33-26(39-18)15-5-9-17(10-6-15)40(37,38)34-12-11-32-25(36)19-20(27)22(29)24(31)23(30)21(19)28/h3-10,13,34H,11-12H2,1-2H3,(H,32,36) |

Clé InChI |

JMJKKMLLEHNELP-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |

SMILES canonique |

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)

![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)

![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)